molecular formula C7H5BrN2OS B14894712 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine

5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine

Cat. No.: B14894712
M. Wt: 245.10 g/mol
InChI Key: QUSAYIXGJJTBFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloropyridine with methylthiourea, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolo ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine: The compound is being explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .

Comparison with Similar Compounds

  • 2-Bromo-5-(methylthio)pyridine
  • 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
  • Thiazolo[4,5-b]pyridines

Comparison: Compared to similar compounds, 5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine stands out due to its unique oxazolo ring structure, which imparts distinct chemical and biological properties. Its bromine substituent allows for further functionalization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

5-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2OS/c1-12-7-10-6-4(11-7)2-3-5(8)9-6/h2-3H,1H3

InChI Key

QUSAYIXGJJTBFC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=N2)Br

Origin of Product

United States

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